N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
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Overview
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl group, and a cyclohexene carboxamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form an imine intermediate, followed by cyclization with cyclohex-3-ene-1-carboxylic acid under acidic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the production of inflammatory cytokines by interfering with the signaling pathways involved in their synthesis .
Comparison with Similar Compounds
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: This compound exhibits potent anti-inflammatory activity and is being studied for its potential therapeutic applications.
Alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Known for its antioxidant properties, this compound serves as a building block for the synthesis of various biologically active molecules.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c1-17(21-2,14-10-6-7-11-15(14)18)12-19-16(20)13-8-4-3-5-9-13/h3-4,6-7,10-11,13H,5,8-9,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECQDGTEPRSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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